molecular formula C8H7BrF3N B1280471 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-53-7

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1280471
CAS No.: 843608-53-7
M. Wt: 254.05 g/mol
InChI Key: ZUFCCCNTJRQNCF-SSDOTTSWSA-N
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Description

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-bromophenylethane or 4-bromophenylmethanol.

    Substitution: Formation of 4-methoxyphenyl or 4-tert-butylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is investigated for its potential therapeutic effects. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • Para-Bromoamphetamine
  • Bromantane
  • Bromfenac

Uniqueness

Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCCCNTJRQNCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463855
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843608-53-7
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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